

A Comprehensive Technical Guide to the Fundamental Properties of 1,1-Dimethylurea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Dimethylurea

Cat. No.: B1221719

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylurea (DMU), also known as N,N-Dimethylurea, is a disubstituted urea derivative with a wide range of applications in chemical synthesis, agriculture, and the pharmaceutical industry.^{[1][2]} In the realm of drug development and life sciences research, DMU serves as a versatile tool, finding use as a reagent in organic reactions, a polar solvent, and in biochemical studies investigating protein denaturation and enzyme activity.^{[1][3]} Its low toxicity and stable nature make it a valuable compound for laboratory and industrial applications. This technical guide provides an in-depth overview of the core fundamental properties of **1,1-Dimethylurea**, including its physicochemical characteristics, synthesis and purification protocols, and its role in relevant biological assays.

Core Properties of 1,1-Dimethylurea

1,1-Dimethylurea is a white to off-white crystalline solid at room temperature.^{[1][4]} It is soluble in water and some organic solvents.^{[5][6]}

Physicochemical Data

The key physicochemical properties of **1,1-Dimethylurea** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	1,1-Dimethylurea	[7]
Synonyms	N,N-Dimethylurea, DMU	[1][8]
CAS Number	598-94-7	[8]
Molecular Formula	C ₃ H ₈ N ₂ O	[8]
Molecular Weight	88.11 g/mol	[8]
Appearance	White to off-white crystalline powder	[1][4]
Melting Point	178-183 °C	[4]
Boiling Point	163.08 °C (rough estimate)	[4]
Density	1.255 g/cm ³	[4]
Solubility in Water	Soluble (5% solution is clear and colorless)	[4][9]
pKa	14.73 ± 0.50 (Predicted)	[4]
LogP	-4.6 at 20°C	[4]
SMILES	CN(C)C(=O)N	[3]
InChI	InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6)	[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **1,1-Dimethylurea** are crucial for its effective application in research and development.

Synthesis of 1,1-Dimethylurea

Two common methods for the synthesis of **1,1-Dimethylurea** are presented below.

Method 1: From Dimethylamine and Sodium Cyanate

This method involves the reaction of an aqueous solution of dimethylamine with sodium cyanate.[\[10\]](#)

Materials:

- Sodium cyanate (390g)
- Purified water (150mL)
- 40% Dimethylamine aqueous solution (676g)
- Benzaldehyde (small amount)
- Ascorbic acid (small amount)
- Sodium hypochlorite (small amount)
- 1% Sodium bicarbonate solution

Procedure:

- To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 390g of sodium cyanate and 150mL of purified water.
- Begin stirring and heating the mixture.
- Add 676g of 40% dimethylamine aqueous solution containing a small amount of benzaldehyde and ascorbic acid.
- Maintain the reaction at a constant temperature and continue stirring for 2-3 hours.
- After the reaction is complete, add a small amount of sodium hypochlorite and 1% sodium bicarbonate solution.
- Stir the mixture for an additional 25 minutes.
- Concentrate the solution under reduced pressure.
- Cool the concentrated solution to induce crystallization.

- Separate the crystals by centrifugation.
- Recrystallize the product from water.
- Dry the purified crystals under vacuum to obtain **1,1-Dimethylurea**.

Method 2: From Dimethylamine and Urea under Pressure

This procedure describes the reaction of dimethylamine and urea under anhydrous conditions and elevated pressure.

Materials:

- Crystalline urea (45.3 lbs)
- Dimethylamine (84.8 lbs)
- Water (70 lbs for slurry)

Procedure:

- Charge a 30-gallon stainless steel pressure reactor with 45.3 lbs of crystalline urea.
- Seal the reactor and add 84.8 lbs of dimethylamine.
- Commence stirring once the contents are fluid enough.
- Heat the reactor to 127 °C while stirring.
- Vent the ammonia produced during the reaction to maintain the pressure at 450 psig.
- Continue the reaction for approximately 45 minutes, or until ammonia formation subsides.
- Cool the reactor and vent and condense the excess dimethylamine.
- Remove residual dimethylamine under vacuum.
- Add 70 lbs of water to form an aqueous slurry of the crystalline product.

- Discharge the slurry from the reactor. The product can be further purified by recrystallization from water.

Purification of **1,1-Dimethylurea**

Recrystallization is a standard method for purifying crude **1,1-Dimethylurea**.

Procedure:

- Dissolve the crude **1,1-Dimethylurea** in a minimal amount of hot solvent (water or 95% ethanol are suitable).
- If the solution is colored, add a small amount of activated carbon and heat for a short period.
- Filter the hot solution to remove the activated carbon and any other insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals in a desiccator or under vacuum.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and purity of **1,1-Dimethylurea**.

- **1H NMR:** The proton NMR spectrum of **1,1-Dimethylurea** is expected to show a singlet for the two equivalent methyl groups and a broad singlet for the -NH₂ protons. The chemical shifts will be dependent on the solvent used.
- **13C NMR:** The carbon-13 NMR spectrum will show a resonance for the methyl carbons and a resonance for the carbonyl carbon.^[9]

Experimental Conditions (General):

- Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).
- Solvent: Deuterated solvents such as DMSO-d₆ or D₂O can be used.
- Sample Preparation: Dissolve a few milligrams of the sample in the chosen deuterated solvent.
- Analysis: Acquire ¹H and ¹³C spectra. Integration of the ¹H NMR signals can be used to assess purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in **1,1-Dimethylurea**.

Key Vibrational Bands:

- N-H stretch: Around 3400-3200 cm⁻¹ (for the -NH₂ group).
- C-H stretch: Around 3000-2800 cm⁻¹ (for the methyl groups).
- C=O stretch (Amide I band): Around 1650 cm⁻¹.
- N-H bend (Amide II band): Around 1600 cm⁻¹.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **1,1-Dimethylurea** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- Place the mixture into a pellet-pressing die.
- Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Role in Drug Development and Biochemical Research

1,1-Dimethylurea is utilized in several assays relevant to drug development, primarily related to its effects on proteins.

Protein Denaturation Assay

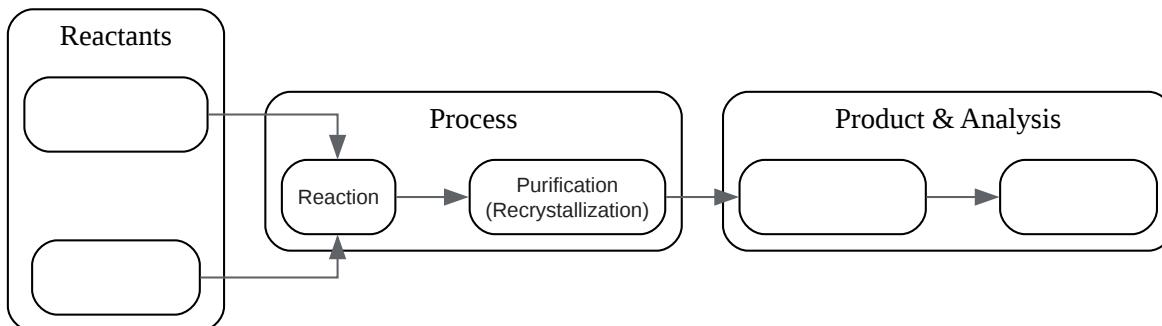
This assay is often used as an in-vitro model for assessing anti-inflammatory activity, as denaturation of proteins is a hallmark of inflammation.

Experimental Protocol (General):

- Reaction Mixture: Prepare a reaction mixture containing a buffered solution of a protein (e.g., bovine serum albumin or egg albumin), the test compound (**1,1-Dimethylurea** or a drug candidate), and a control.
- Induction of Denaturation: Induce protein denaturation by heating the reaction mixture (e.g., at 72°C for 5 minutes).
- Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).
- Analysis: A decrease in turbidity in the presence of the test compound compared to the control indicates inhibition of protein denaturation. The percentage inhibition can be calculated.

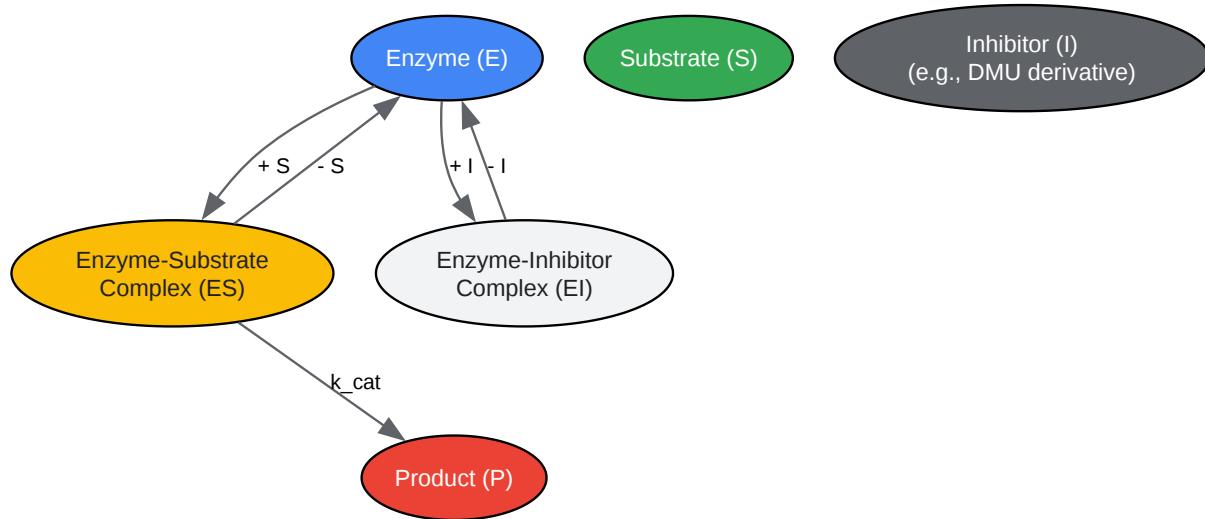
Enzyme Inhibition Studies

The interaction of small molecules with enzymes is a cornerstone of drug discovery. While specific enzyme targets for **1,1-Dimethylurea** are not extensively documented in the context of signaling pathways, its chemical structure makes it a candidate for studies on enzyme inhibition.


General Workflow for Enzyme Inhibition Assay:

- Enzyme and Substrate: Select a target enzyme and a suitable substrate that produces a measurable signal (e.g., colorimetric or fluorescent).
- Assay Setup: In a multi-well plate, set up reactions containing the enzyme, substrate, buffer, and varying concentrations of the inhibitor (e.g., **1,1-Dimethylurea** or a derivative). Include appropriate controls (no enzyme, no inhibitor).
- Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the substrate) and monitor the change in signal over time using a plate reader.
- Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the velocity against the substrate concentration (Michaelis-Menten plot) or in a linearized form (e.g., Lineweaver-Burk plot) to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (K_i).

Visualizations


Logical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to **1,1-Dimethylurea**.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis and analysis of **1,1-Dimethylurea**.

Prepare Protein Solution
(e.g., Albumin)

Add Test Compound
(e.g., 1,1-Dimethylurea)

Induce Denaturation
(Heat)

Measure Turbidity
(Spectrophotometry)

Calculate % Inhibition

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Dimethylurea - Wikipedia [en.wikipedia.org]
- 2. DI METHYL UREA [sdfine.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
- 5. mmrc.caltech.edu [mmrc.caltech.edu]
- 6. High-Purity 1 3 Dimethylurea (CAS 96-31-1) for Synthesis [hbgxchemical.com]
- 7. 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) inhibition of system II and light-induced regulatory changes in energy transfer efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1,1-DIMETHYLUREA(598-94-7) 13C NMR spectrum [chemicalbook.com]
- 10. US3937727A - Process for preparing n, n-dimethylurea - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Fundamental Properties of 1,1-Dimethylurea]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1221719#1-1-dimethylurea-fundamental-properties\]](https://www.benchchem.com/product/b1221719#1-1-dimethylurea-fundamental-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com